molecular formula C15H13BrN2O2 B11695249 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11695249
M. Wt: 333.18 g/mol
InChI Key: JLHFRTYOQNRVGP-HTJMLESZSA-N
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Description

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromo-substituted phenylpropene moiety linked to a methylfuran carbohydrazide, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation of 2-bromo-3-phenylprop-2-en-1-aldehyde with 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide
  • N’-[(1E,2Z)-2-Bromo-3-phenyl-2-propen-1-ylidene]-3-(1-piperidinylsulfonyl)benzohydrazide
  • N’-[(1E,2Z)-2-Bromo-3-phenyl-2-propen-1-ylidene]-2-{[3-(trifluoromethyl)phenyl]amino}acetohydrazide

Uniqueness

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide stands out due to its unique combination of a bromo-substituted phenylpropene moiety and a methylfuran carbohydrazide

Properties

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C15H13BrN2O2/c1-11-14(7-8-20-11)15(19)18-17-10-13(16)9-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)/b13-9-,17-10+

InChI Key

JLHFRTYOQNRVGP-HTJMLESZSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC(=CC2=CC=CC=C2)Br

Origin of Product

United States

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